4-(4-(Tributylstannyl)phenyl)morpholine is an organotin compound characterized by the molecular formula C22H39NOSn and a molecular weight of approximately 452.26 g/mol. This compound features a morpholine ring substituted with a phenyl group that is further substituted with a tributylstannyl group. The presence of the tin atom makes it part of the organotin family, which are known for their diverse applications in organic synthesis and materials science. The substance has a density of 1.175 g/cm³ and a refractive index of 1.541, indicating its physical properties suitable for various
There is no current information available on the specific mechanism of action of 4-(4-(Tributylstannyl)phenyl)morpholine.
4-(4-(Tributylstannyl)phenyl)morpholine is classified as an organotin compound. This means it contains a tin (Sn) atom bonded to organic groups (hydrocarbon chains) and other elements, in this case, carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Organotin compounds have diverse applications in various industries, but their use is often restricted due to potential environmental and health concerns .
The primary application of 4-(4-(Tributylstannyl)phenyl)morpholine in scientific research lies in its use as a reactant in the Stille cross-coupling reaction. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds between two different organic fragments. 4-(4-(Tributylstannyl)phenyl)morpholine serves as the organotin component, offering the "phenyl" group (benzene ring) for the coupling reaction .
A specific research area utilizing 4-(4-(Tributylstannyl)phenyl)morpholine involves the development of regioselective and diastereoselective syntheses. Regioselectivity refers to the preferential formation of a bond at a specific site on a molecule, while diastereoselectivity controls the formation of stereoisomers (3D structures) with specific spatial arrangements. Studies have employed 4-(4-(Tributylstannyl)phenyl)morpholine to achieve the targeted synthesis of (perfluoroalkyl)arylethenes, which are valuable building blocks in various functional materials .
It is crucial to note that 4-(4-(Tributylstannyl)phenyl)morpholine is classified as a hazardous compound due to its potential health and environmental risks. It exhibits various hazard classifications, including acute toxicity (oral and dermal), skin and eye irritation, reproductive toxicity, and specific target organ toxicity (repeated exposure). Therefore, proper handling and safety precautions are essential when working with this compound .
4-(4-(Tributylstannyl)phenyl)morpholine is primarily utilized as a reactant in palladium-catalyzed Stille cross-coupling reactions. This reaction type is essential for forming carbon-carbon bonds, especially in the synthesis of complex organic molecules. The tributylstannyl group acts as a nucleophile, allowing for the coupling with various electrophiles, which can include halides or other reactive species .
The synthesis of 4-(4-(Tributylstannyl)phenyl)morpholine typically involves the reaction of morpholine with a suitable phenyl derivative that contains the tributylstannyl group. Common methods include:
These methods leverage the reactivity of both the morpholine nitrogen and the stannyl group to create the desired compound efficiently .
4-(4-(Tributylstannyl)phenyl)morpholine finds applications primarily in organic synthesis, particularly in:
Several compounds share structural similarities with 4-(4-(Tributylstannyl)phenyl)morpholine, particularly within the organotin class. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Phenyl)morpholine | Morpholine derivative | Lacks stannyl group; used in medicinal chemistry |
4-(3-Tributylstannyl)phenol | Phenolic derivative | Similar stannyl functionality; used in polymer science |
Tributylstannylbenzene | Aryl organotin compound | Simpler structure; often used as a precursor in synthesis |
3-(Tributylstannyl)aniline | Aniline derivative | Exhibits different electronic properties due to amine group |
These compounds exhibit various functionalities that can be leveraged in chemical synthesis but differ significantly from 4-(4-(Tributylstannyl)phenyl)morpholine in terms of their reactivity and application scope .
4-(4-(Tributylstannyl)phenyl)morpholine belongs to the organotin compound family, specifically classified as a tetraorganostannane derivative containing both aromatic and heterocyclic functionalities. The compound exhibits the molecular formula C22H39NOSn with a molecular weight of 452.26 daltons, establishing it as a moderately sized organometallic species. The structural architecture incorporates a central tin atom coordinated to three butyl groups and one substituted phenyl ring, where the phenyl substituent bears a morpholine heterocycle at the para position.
The compound's structural complexity emerges from the integration of multiple functional domains. The tributylstannyl moiety serves as the organometallic center, providing the characteristic reactivity associated with organotin compounds in cross-coupling reactions. The phenyl ring functions as a conjugated aromatic bridge, facilitating electronic communication between the tin center and the morpholine heterocycle. The morpholine ring contributes both steric bulk and potential coordination sites through its nitrogen and oxygen atoms, influencing the compound's solubility and reactivity profile.
Physical property analysis reveals distinctive characteristics that reflect the compound's hybrid nature. The density measures 1.175 grams per liter at 25 degrees Celsius, indicating moderate molecular packing influenced by the bulky tributyl substituents. The refractive index of 1.541 at 20 degrees Celsius provides insight into the compound's optical properties and molecular polarizability. These physical parameters support the compound's utility in organic synthesis by ensuring appropriate solubility characteristics and handling properties for synthetic applications.
Table 1: Physical and Chemical Properties of 4-(4-(Tributylstannyl)phenyl)morpholine
The compound's classification within organotin chemistry places it among the tetraorganotin derivatives, specifically those bearing functional organic substituents beyond simple alkyl or aryl groups. This classification distinguishes it from simpler organotin compounds and positions it as a functionalized organometallic reagent suitable for advanced synthetic applications. The presence of the morpholine heterocycle adds a bioactive dimension to the structure, potentially expanding its utility beyond traditional organometallic chemistry into areas requiring biocompatible or bioactive organometallic species.
The historical foundations of organotin chemistry trace back to 1849 when Edward Frankland successfully isolated diethyltin diiodide, marking the first documented synthesis of an organotin compound. This pioneering achievement established the fundamental possibility of stable carbon-tin bonds and opened the pathway for subsequent developments in organometallic chemistry. Frankland's work demonstrated that tin could form stable covalent bonds with organic groups, contradicting earlier assumptions about the instability of such compounds.
Following Frankland's initial discovery, Carl Löwig reported in 1852 on the formation of alkyltin compounds through the reaction of alkyl halides with tin-sodium alloys. This methodology represented the first practical synthetic approach to organotin compounds and established the conceptual framework for subsequent preparative methods. Löwig's contribution is frequently cited as marking the true beginning of systematic organotin chemistry, as it provided a reproducible synthetic route that could be adapted for various organic substituents.
The early decades of organotin chemistry witnessed steady but limited growth, with approximately several hundred publications appearing in the literature by 1935. Key figures during this period included Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, each contributing to the fundamental understanding of organotin compound synthesis and properties. These researchers established many of the basic principles governing organotin chemistry, including insights into structural relationships and reaction patterns that would prove crucial for later developments.
Table 2: Key Historical Milestones in Organotin Chemistry
The transformative period for organotin chemistry occurred during the 1950s with the discovery of practical industrial applications, particularly as stabilizers for polyvinyl chloride and as biocides. The work of van der Kerk and his collaborators in the Netherlands proved especially significant in demonstrating the commercial viability of organotin compounds. This development marked the transition from purely academic interest to practical application, spurring increased research activity and industrial investment in organotin chemistry.
The 1960s brought important theoretical advances with the recognition that tin atoms in organotin compounds could expand their coordination number beyond four. The characterization of five-coordinate triorganotin halide complexes, exemplified by the trimethyltin chloride pyridine adduct, provided crucial insights into the structural flexibility of organotin compounds. These discoveries laid the groundwork for understanding more complex organotin architectures and their potential applications in catalysis and materials science.
4-(4-(Tributylstannyl)phenyl)morpholine occupies a strategically important position within synthetic organometallic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The compound's primary synthetic utility derives from its function as a coupling partner in Stille coupling reactions, where the tributylstannyl group serves as a nucleophilic organometallic species capable of transferring its organic substituent to palladium. This reactivity pattern places the compound among the most valuable tools for carbon-carbon bond formation in modern organic synthesis.
The Stille coupling reaction, first reported by John Kenneth Stille in 1977, revolutionized synthetic organic chemistry by providing a reliable method for coupling organic halides with organotin compounds under mild conditions. The mechanism involves oxidative addition of the organic halide to palladium zero, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product. 4-(4-(Tributylstannyl)phenyl)morpholine participates in this mechanism by donating the substituted phenylmorpholine unit to the palladium center, enabling the formation of complex organic architectures.
The compound's synthetic versatility extends beyond simple Stille coupling applications to include more specialized transformations such as carboperfluoroalkylation reactions. Research has demonstrated its utility in palladium-catalyzed three-component reactions involving iodoperfluoroalkylation and subsequent Stille coupling, enabling the regio- and diastereoselective preparation of perfluoroalkyl arylethenes. These applications highlight the compound's capacity to participate in complex multi-component reactions that would be difficult to achieve through conventional synthetic approaches.
Table 3: Synthetic Applications of 4-(4-(Tributylstannyl)phenyl)morpholine
The compound's position within the broader landscape of organometallic reagents reflects the evolution of synthetic methodology toward increasingly sophisticated and selective transformations. While earlier organotin compounds were primarily simple alkyl or aryl derivatives, the incorporation of heterocyclic functionalities like morpholine represents a more advanced approach to reagent design. This evolution enables chemists to introduce multiple functional elements in a single synthetic operation, improving efficiency and expanding the scope of accessible molecular targets.
Contemporary applications of 4-(4-(Tributylstannyl)phenyl)morpholine in synthetic chemistry emphasize its role in constructing complex molecular architectures for pharmaceutical and materials science applications. The morpholine heterocycle provides a bioactive scaffold that is frequently encountered in drug molecules, while the tributylstannyl group enables precise installation of this motif through cross-coupling chemistry. This combination of bioactivity and synthetic accessibility positions the compound as a valuable tool for medicinal chemistry and drug discovery programs.
The compound's synthetic utility is further enhanced by its stability and ease of handling compared to many other organometallic reagents. Unlike highly reactive organolithium or organomagnesium compounds, organotin reagents like 4-(4-(Tributylstannyl)phenyl)morpholine can be stored under ambient conditions and manipulated without requiring strictly anhydrous or inert atmosphere techniques. This practical advantage has contributed significantly to the widespread adoption of organotin reagents in synthetic laboratories and has established them as standard tools for cross-coupling chemistry.
4-(4-(Tributylstannyl)phenyl)morpholine represents a sophisticated organotin compound characterized by a morpholine ring system directly bonded to a phenyl group, which is further substituted with a tributylstannyl moiety [1] [30]. The molecular framework consists of 22 carbon atoms, 39 hydrogen atoms, one nitrogen atom, one oxygen atom, and one tin atom, yielding the molecular formula C22H39NOSn [1] [30] [31]. The compound exhibits a molecular weight of 452.26 daltons, establishing it as a moderately sized organometallic species [30] [31].
The structural architecture features a six-membered morpholine heterocycle containing both nitrogen and oxygen heteroatoms in a 1,4-relationship [1] [7]. This morpholine ring adopts a chair conformation in its most stable state, similar to other morpholine derivatives studied through conformational analysis [17] [21]. The morpholine nitrogen atom forms a direct bond to the para position of the phenyl ring, creating a conjugated system that influences the electronic properties of the molecule [1].
The phenyl ring serves as a critical bridging unit between the morpholine functionality and the tributylstannyl substituent [1]. The para-substitution pattern ensures minimal steric hindrance while maintaining optimal electronic communication between the morpholine donor system and the organotin acceptor moiety [1]. The tributylstannyl group, consisting of three n-butyl chains attached to the central tin atom, provides significant steric bulk and influences the overall molecular conformation [1] [24].
Conformational analysis reveals that the three butyl chains of the tributylstannyl group adopt staggered conformations to minimize unfavorable steric interactions [17] [24]. The tin-carbon bonds exhibit tetrahedral geometry around the tin center, with bond angles approximating 109.5 degrees [18] [24]. The overall molecular shape is characterized by significant conformational flexibility due to the multiple rotatable bonds within the butyl chains [17].
The refractive index of 4-(4-(Tributylstannyl)phenyl)morpholine has been experimentally determined to be n20/D 1.541 at 20°C using the sodium D-line [1] [22] [30]. This optical property reflects the compound's ability to bend light as it passes through the medium and provides insight into the molecular polarizability and electronic structure [1]. The measured refractive index value is consistent with organic compounds containing aromatic systems and heavy atoms such as tin [24].
The refractive index measurement was conducted under standardized conditions using a calibrated refractometer, ensuring accuracy and reproducibility of the data [1]. This value falls within the typical range for organotin compounds containing aromatic substituents, where the presence of the tin atom and the extended conjugated system contribute to increased light refraction [24].
The density of 4-(4-(Tributylstannyl)phenyl)morpholine has been measured as 1.175 g/mL at 25°C, indicating that the compound is denser than water [1] [22] [30]. This relatively high density is attributed to the presence of the heavy tin atom, which significantly contributes to the overall molecular mass while occupying a relatively small volume [24]. The density measurement was performed using standardized techniques under controlled temperature conditions to ensure precision [1].
The observed density value is characteristic of organotin compounds, where the tin atom's high atomic mass (118.71 amu) substantially increases the compound's bulk density compared to purely organic analogs [24]. Temperature-dependent density measurements would be expected to show the typical inverse relationship observed in liquid organic compounds [25].
At ambient temperature and pressure conditions, 4-(4-(Tributylstannyl)phenyl)morpholine exists as a liquid with characteristic organotin compound properties [1] [22] [30]. The physical form has been described as a liquid state under standard laboratory conditions, indicating that the compound's melting point lies below room temperature [1] [22]. This liquid state is consistent with the flexible nature of the three butyl chains, which prevent efficient crystal packing and lower the melting point [24].
The compound's liquid state at room temperature facilitates its handling and use in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions where liquid reagents are often preferred [1]. The viscosity and flow properties are influenced by the length and flexibility of the tributylstannyl substituent [23] [24].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(4-(Tributylstannyl)phenyl)morpholine through analysis of 1H, 13C, and 119Sn nuclei [12] [27]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns for each structural component of the molecule [12]. The morpholine ring protons appear as multiplet signals in the region of 3.0-4.0 parts per million, with the oxygen-adjacent methylene protons typically appearing downfield relative to the nitrogen-adjacent protons [12] [14].
The aromatic protons of the phenyl ring system generate signals in the 6.8-7.5 parts per million region, appearing as a characteristic AA'BB' pattern due to the para-disubstitution [12] [14]. The tributylstannyl group produces complex multiplet patterns in the aliphatic region, with the alpha-methylene protons adjacent to tin appearing around 1.0-1.5 parts per million [12] [27].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the morpholine carbon atoms appearing as distinct signals around 44-67 parts per million [12]. The aromatic carbon atoms generate signals in the 116-154 parts per million region, while the aliphatic carbons of the butyl chains appear in the 14-29 parts per million range [12] [27].
Tin-119 nuclear magnetic resonance spectroscopy offers direct insight into the tin environment, with chemical shifts typically observed around -107 parts per million for tributylstannyl groups [12] [27]. The coupling patterns between tin and adjacent carbons provide additional structural confirmation [27].
Mass spectrometric analysis of 4-(4-(Tributylstannyl)phenyl)morpholine reveals characteristic fragmentation patterns consistent with organotin compounds [15] [33]. The molecular ion peak appears at mass-to-charge ratio 452, corresponding to the intact molecular ion [30] [31]. The isotope pattern reflects the natural abundance of tin isotopes, creating a distinctive fingerprint for organotin compounds [33].
Fragmentation analysis typically shows loss of butyl groups from the tributylstannyl moiety, generating fragment ions at predictable mass intervals [15] [33]. Common fragmentation pathways include sequential loss of C4H9 units (57 mass units) and formation of phenylmorpholine fragments through cleavage of the carbon-tin bond [33]. Electrospray ionization mass spectrometry provides soft ionization conditions that preserve the molecular ion while still generating informative fragmentation patterns [33].
The mass spectrometric behavior is consistent with other organotin compounds, where the tin-carbon bonds represent preferential fragmentation sites [33]. Tandem mass spectrometry experiments can provide additional structural confirmation through controlled fragmentation studies [33].
Infrared spectroscopy of 4-(4-(Tributylstannyl)phenyl)morpholine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [10] [12]. The morpholine ring exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with carbon-oxygen and carbon-nitrogen stretching frequencies [10] [12].
The aromatic phenyl ring generates characteristic carbon-carbon stretching vibrations around 1600 and 1500 wavenumbers, along with aromatic carbon-hydrogen stretching around 3000-3100 wavenumbers [10] [12]. The para-disubstitution pattern produces a distinctive fingerprint in the 800-900 wavenumber region [10].
The tributylstannyl group contributes aliphatic carbon-hydrogen stretching vibrations and tin-carbon stretching frequencies in the lower wavenumber regions [12] [18]. The presence of tin can be confirmed through characteristic metal-carbon stretching vibrations, typically observed below 600 wavenumbers [18].
The Simplified Molecular Input Line Entry System notation for 4-(4-(Tributylstannyl)phenyl)morpholine is represented as: CCCCSn(CCCC)c1ccc(cc1)N2CCOCC2 [1] [22] [30]. This linear notation systematically encodes the complete molecular structure, beginning with the three butyl chains attached to tin, followed by the phenyl ring connection, and concluding with the morpholine ring structure [1] [30].
The notation precisely captures the connectivity pattern, with the tin atom [Sn] serving as the central branching point for the three butyl chains (CCCC) [1] [30]. The phenyl ring is represented by the aromatic system c1ccc(cc1), with the morpholine substituent N2CCOCC2 indicating the heterocyclic ring structure [1] [30]. This standardized representation enables computational analysis and database searching [32] [36].
The International Chemical Identifier for 4-(4-(Tributylstannyl)phenyl)morpholine is: 1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;31-3-4-2;/h2-5H,6-9H2;31,3-4H2,2H3; [1] [22] [30]. This hierarchical representation systematically describes the molecular structure through layers of increasing complexity [1] [30].
The International Chemical Identifier Key is: VIPDIXBRZHVRCF-UHFFFAOYSA-N [1] [22] [30]. This hashed version of the International Chemical Identifier provides a fixed-length identifier that enables rapid database searching and structure comparison [1] [30]. The key serves as a unique molecular fingerprint that can be used for computational applications and literature searching [32] [36].
Molecular fingerprints for 4-(4-(Tributylstannyl)phenyl)morpholine encompass various computational representations used for similarity searching and structure-activity relationship analysis [32] [36]. These fingerprints encode structural features as binary vectors, enabling rapid computational comparison with other molecules [32] [36].
The Morgan fingerprint captures local structural environments through circular atom neighborhoods, effectively encoding the morpholine ring, phenyl system, and tributylstannyl moiety as distinct structural features [32]. Topological fingerprints represent the molecule through path-based descriptors that capture both local and global structural characteristics [32]. The Molecular Access System Chemical Code Set fingerprint provides a standardized representation of common chemical features present in the compound [32].
These fingerprint representations enable virtual screening applications, similarity searching in chemical databases, and quantitative structure-activity relationship modeling [32] [36]. The combination of different fingerprint types provides comprehensive structural encoding suitable for various computational chemistry applications [32].